Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine
Description
Properties
CAS No. |
55209-14-8 |
|---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1,3,5,6,8,12-hexazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-9-12-5(1)8-4-11-6(12)7-3-10-11/h1-4H |
InChI Key |
VUJRUAGXLLRFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CN3C(=NC=N3)N2N=C1 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield Range | Reaction Time | Scalability | Functionalization Flexibility |
|---|---|---|---|---|
| Cyclocondensation | 50–75% | 4–8 hr | High | Moderate |
| Diazonium Cyclization | 60–75% | 30 min–6 hr | Medium | High |
| MCR | 40–65% | 12–24 hr | Low | Excellent |
| Solid-Phase | 45–68% | 48–72 hr | Low | Limited |
Scientific Research Applications
Chemistry: Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, making it a candidate for cancer research .
Medicine: The compound’s ability to inhibit enzymes involved in cell cycle regulation has led to its investigation as a potential anticancer agent. It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including high-energy materials and explosives .
Mechanism of Action
Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a][1,3,5]triazine
Comparison: While all these compounds share a fused ring system, Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is unique due to its specific arrangement of nitrogen atoms within the rings. This unique structure contributes to its distinct chemical reactivity and biological activity. For example, Pyrazolo[3,4-d]pyrimidine is primarily studied for its kinase inhibition properties, whereas Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is explored for its potential as an adenosine receptor antagonist .
Biological Activity
Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings on its biological activity, including anticancer properties and receptor interactions.
Chemical Structure and Synthesis
The compound belongs to a class of pyrazolo-triazine derivatives characterized by their complex ring structure. The synthesis often involves multi-step reactions starting from simpler triazine derivatives or hydrazones. Recent studies have focused on optimizing these synthetic routes to improve yield and bioactivity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:
-
Cytotoxicity against Tumor Cell Lines :
- A study demonstrated that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5.8 to 97 nM depending on the specific compound and cell line tested .
- The compounds showed higher antiproliferative activity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .
-
Mechanisms of Action :
- The anticancer activity is often mediated through apoptosis induction and autophagy modulation. For example, one study reported that a derivative increased apoptosis via caspases 3/7 and 9 activation while suppressing NF-κB expression .
- Additionally, compounds have been shown to promote oxidative stress and upregulate pro-apoptotic factors such as Bax .
Receptor Interactions
The interaction of this compound with adenosine receptors has been extensively studied:
- Adenosine Receptor Antagonism :
- These compounds have been identified as potent antagonists of the A2A adenosine receptor subtype. Binding studies indicated low nanomolar affinity for A2A receptors with selectivity over A1 receptors .
- The structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly influenced receptor affinity and selectivity .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine derivatives?
- Answer : Synthesis typically involves nucleophilic substitution reactions using precursors like 5,7-diphenoxy derivatives. For example, treatment with ammonia in methanol yields 5-phenoxy-7-amino derivatives, which can undergo further substitution with primary/secondary amines under ethanol reflux (120–180°C). Key steps include sequential substitutions at C5 and C7 positions to introduce diverse alkyl/aryl groups . Melting points (260–305°C) and spectroscopic data (¹H NMR, IR) are critical for structural validation .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Answer :
- ¹H NMR : Confirms substituent integration and regiochemistry (e.g., furyl protons at δ 6.5–7.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1,650 cm⁻¹ for keto substituents) .
- Melting point analysis : Verifies purity, with values >300°C indicating high thermal stability .
Q. How do C5 and C7 substituents influence adenosine receptor (AR) binding affinity?
- Answer : A benzylamino group at C5 enhances affinity across AR subtypes (e.g., Compound 10: hA2AAR Ki = 1.11 nM). Replacing the C7 amino group with a phenylureido moiety improves hA2AAR selectivity (Compound 14: hA2AAR Ki = 1.44 nM; hA1/hA2A selectivity ratio = 216.0). Hydrophobic interactions at C7 are critical for subtype specificity .
Advanced Research Questions
Q. How can molecular modeling resolve contradictory binding trends between triazolo-triazine and pyrazolo-triazolo-pyrimidine derivatives?
- Answer : In silico docking using hA2AAR crystallographic data (PDB: 3PWH) reveals divergent scaffold orientations. For triazolo-triazines, the C5 benzylamino group forms hydrogen bonds with Asn253 and Glu169, while pyrazolo-triazolo-pyrimidines orient their furan ring toward transmembrane helix 6 (TM6). These differences explain shifts in selectivity between hA2AAR and hA3AR .
Q. What strategies improve aqueous solubility of triazolo-triazine-based AR antagonists without compromising potency?
- Answer : Simplifying tricyclic scaffolds to bicyclic systems (e.g., [1,2,4]triazolo[1,5-a][1,3,5]triazine) reduces synthetic complexity. Introducing hydrophilic groups (e.g., piperazine at C5) enhances solubility (e.g., ZM241385 derivative 35: 89% oral bioavailability in rats) while maintaining hA2AAR affinity (Ki < 2 nM) .
Q. How are dual-target triazolo-triazine derivatives designed for neurological applications (e.g., Parkinson’s disease)?
- Answer : Hybrid structures combining triazolo-triazine with dopamine D2 receptor pharmacophores (e.g., indolylpiperazinyl groups) enable dual A2AAR/D2 modulation. Compound 34 showed oral efficacy in rat Parkinsonian models (3 mg/kg), leveraging synergistic adenosine-dopamine pathway interactions .
Data-Driven Analysis
Q. What are key pharmacological parameters for evaluating triazolo-triazine derivatives as CDK inhibitors?
- Answer :
| Parameter | Value (Example Compound 7a) | Methodology |
|---|---|---|
| CDK2 IC₅₀ | 0.12 µM | Kinase assay |
| Selectivity (CDK1/CDK2) | 3.8-fold | Competitive binding |
| Apoptotic activity | EC₅₀ = 1.5 µM (HCT-116 cells) | Flow cytometry |
Q. How do researchers address conflicting SAR data in triazolo-triazine transamination reactions?
- Answer : Contradictory substitution outcomes (e.g., trichloromethyl vs. amino group replacement) are resolved via controlled reaction conditions. For instance, using excess benzylamine at 60°C selectively substitutes C7, while higher temperatures (180°C) enable dual C5/C7 modification .
Methodological Guidelines
- Experimental Design : Prioritize sequential nucleophilic substitutions (C7 before C5) for regioselective derivatization .
- Data Contradiction Analysis : Cross-validate SAR trends with molecular dynamics simulations (e.g., GROMACS) to account for receptor flexibility .
- Synthetic Optimization : Use Boc-protected amines to stabilize intermediates during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
